molecular formula C32H66S2 B072112 Disulfide, dihexadecyl CAS No. 1561-75-7

Disulfide, dihexadecyl

Cat. No. B072112
CAS RN: 1561-75-7
M. Wt: 515 g/mol
InChI Key: GUBWMRCVCQFLOJ-UHFFFAOYSA-N
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Description

Disulfide, dihexadecyl, also known as Hexadecyl disulfide, is a chemical compound with the molecular formula C32H66S2 . It is a species that can be bookmarked for future reference .


Synthesis Analysis

The synthesis of disulfides, including dihexadecyl disulfide, has been explored in various studies. One approach involves the reductive nickel-catalyzed cross-electrophile coupling of unactivated alkyl bromides with symmetrical alkyl- and aryltetrasulfides to form alkyl-alkyl and aryl-alkyl unsymmetrical disulfides . This method is practical and relies on easily available, unfunctionalized substrates .


Molecular Structure Analysis

The molecular structure of dihexadecyl disulfide is complex. It has been found that molecular dimers naturally form under ambient conditions, primarily via disulfide bonds rather than by π–π stacking . The formation of these bonds often relies on folding chaperones and oxidases such as members of the protein disulfide isomerase (PDI) family .


Chemical Reactions Analysis

Disulfide bonds play crucial roles in protein structure stabilization and function regulation . A new photochemical disulfide–ene reaction system capable of alkylating protein disulfide bonds in seconds has been established .


Physical And Chemical Properties Analysis

Dihexadecyl disulfide has a molecular weight of 515.00 g/mol . It is a compound with a high molecular weight and a complex structure, which may influence its physical and chemical properties.

Scientific Research Applications

Self-Healing Fluorescent Polyurethane Elastomers

Disulfide-containing diols, which include Hexadecyl disulfide, have been used in the synthesis of self-healing fluorescent polyurethane elastomers . These elastomers have repair abilities and robust mechanical properties under mild conditions. The self-healing rate of polyurethane elastomers, with aromatic disulfide diols introduced as hard segments, was approximately 61.50% at 20 °C .

Degradable Polyolefins

Hexadecyl disulfide has been used in the synthesis of degradable polyolefins . The copolymerization of diallyl disulfide with cyclooctene occurred using the second-generation Grubbs catalyst under mild conditions, allowing for the synthesis of copolymers with adjustable disulfide content . The resulting polyolefins with disulfide insertion retained excellent thermal processability and exhibited degradability .

Redox-Responsive Drug Delivery

Poly (disulfide)s-based systems with repetitive disulfide bonds in their backbones are emerging as promising tumor microenvironment responsive platforms for drug delivery . Herein, redox-responsive poly (disulfide)s (PBDBM) were developed by one-step oxidation polymerization of a commercially available monomer . PBDBM can self-assemble with 1,2-distearoyl- sn-glycero -3-phosphoethanolamine-poly (ethylene glycol) 3400 (DSPE-PEG 3.4k) by the nanoprecipitation method and be formulated into PBDBM NPs (sub 100 nm) .

Synthesis of 2D Materials

Various novel synthetic methods such as atomic layer deposition (ALD), pulsed laser deposition (PLD) and metal organic CVD (MOCVD) were employed for the synthesis of 2D materials, further promoting the scientific research of WS 2 from the perspectives of both synthesis and application .

Safety And Hazards

Dihexadecyl disulfide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Research into therapeutic peptides, which often contain disulfide bonds, has made great progress in the last decade . Disulfide-containing materials have been designed for nucleic acid encapsulation, including covalent nucleic acid conjugates, viral vectors or virus-like particles, dendrimers, peptides, polymers, lipids, hydrogels, inorganic nanoparticles, and nucleic acid nanostructures . These advances suggest potential future directions for the use of disulfide bonds in drug delivery and other applications.

properties

IUPAC Name

1-(hexadecyldisulfanyl)hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBWMRCVCQFLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061783
Record name Disulfide, dihexadecyl
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Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfide, dihexadecyl

CAS RN

1561-75-7
Record name Dihexadecyl disulfide
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Record name Dihexadecyl disulfide
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Record name Hexadecyl disulfide
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Record name Disulfide, dihexadecyl
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Record name Disulfide, dihexadecyl
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Record name Dihexadecyl disulphide
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Record name DIHEXADECYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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